molecular formula C10H7F3O5S B3046526 4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate CAS No. 1255206-73-5

4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate

Cat. No. B3046526
M. Wt: 296.22
InChI Key: VEUQZWVGMYVTMY-UHFFFAOYSA-N
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Patent
US09206198B2

Procedure details

4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate 5-Hydroxy-4-methyl-3H-isobenzofuran-1-one (46.8 g, 285 mmol) was suspended in dichloromethane (935 mL) in 2-L round bottom flask equipped with overhead stirrer under nitrogen. Triethylamine (59.5 mL, 427 mmol) was added, and the reaction mixture was cooled in an ice bath to 3.8° C. Trifluoromethanesulfonic anhydride (67.4 mL, 399 mmol) was added via addition funnel over 50 min, keeping the temperature <10° C. After stirring the reaction mixture for an additional 15 min, the reaction mixture was quenched with water (200 mL), then stirred with DARCO® KB (activated carbon, 25 g) for 15 min. The biphasic mixture was filtered over SOLKA FLOC®, washing with additional dichloromethane, and transferred to a reparatory funnel, whereupon it was diluted with additional water (300 mL). The layers were separated, and the organic layer was washed with water (500 mL) and 10% brine (200 mL). The dichloromethane solution was dried over sodium sulfate, filtered and evaporated. The solid was adsorbed onto silica gel (27.5 g) and eluted through a pad of silica gel (271 g) with 25% ethyl acetatehexanes. The resulting solution was concentrated under vacuum with the product crystallizing during concentration. The suspension was filtered, the solid washed with heptane and dried under vacuum and nitrogen, providing trifluoromethanesulfonic acid 4-methyl-1-oxo-1,3-dihydro-isobenzofuran-5-yl ester. 1H NMR (400 MHz, CDCl3): δ 7.87 (d, J=8.4 Hz, 1H), 7.47 (d, J=8.4 Hz, 1H), 5.32 (s, 2H), 2.41 (s, 3H)
Name
4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate 5-Hydroxy-4-methyl-3H-isobenzofuran-1-one
Quantity
46.8 g
Type
reactant
Reaction Step One
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
59.5 mL
Type
reactant
Reaction Step Three
Quantity
67.4 mL
Type
reactant
Reaction Step Four
Quantity
935 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
OC1C(C)=C2C(=CC=1)C(=O)OC2.[F:13][C:14]([F:31])([F:30])[S:15]([O:18][C:19]1[C:20]([CH3:29])=[C:21]2[C:25](=[CH:26][CH:27]=1)[C:24](=[O:28])[O:23][CH2:22]2)(=[O:17])=[O:16].C(N(CC)CC)C.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O>ClCCl>[CH3:29][C:20]1[C:19]([O:18][S:15]([C:14]([F:30])([F:31])[F:13])(=[O:17])=[O:16])=[CH:27][CH:26]=[C:25]2[C:21]=1[CH2:22][O:23][C:24]2=[O:28] |f:0.1|

Inputs

Step One
Name
4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate 5-Hydroxy-4-methyl-3H-isobenzofuran-1-one
Quantity
46.8 g
Type
reactant
Smiles
OC=1C(=C2COC(C2=CC1)=O)C.FC(S(=O)(=O)OC=1C(=C2COC(C2=CC1)=O)C)(F)F
Step Two
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
59.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
67.4 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Five
Name
Quantity
935 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3.8 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for an additional 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with overhead stirrer under nitrogen
CUSTOM
Type
CUSTOM
Details
the temperature <10° C
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water (200 mL)
STIRRING
Type
STIRRING
Details
stirred with DARCO® KB (activated carbon, 25 g) for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The biphasic mixture was filtered over SOLKA FLOC®
WASH
Type
WASH
Details
washing with additional dichloromethane
CUSTOM
Type
CUSTOM
Details
transferred to a reparatory funnel, whereupon it
ADDITION
Type
ADDITION
Details
was diluted with additional water (300 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (500 mL) and 10% brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane solution was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
eluted through a pad of silica gel (271 g) with 25% ethyl acetatehexanes
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under vacuum with the product
CUSTOM
Type
CUSTOM
Details
crystallizing during concentration
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solid washed with heptane
CUSTOM
Type
CUSTOM
Details
dried under vacuum and nitrogen

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=C2COC(C2=CC=C1OS(=O)(=O)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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